molecular formula C22H23ClN4OS B14244722 N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-11-1

N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Cat. No.: B14244722
CAS No.: 365430-11-1
M. Wt: 427.0 g/mol
InChI Key: URVPJFVCQFERMR-UHFFFAOYSA-N
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Description

N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide: is a complex organic compound that features a unique structure combining a chlorophenyl group, a piperidine ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine ring and the chlorophenyl group. The final step involves the coupling of the pyridine ring with the propanamide moiety. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biology, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound might be explored for its potential pharmacological properties. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new drugs.

Industry: In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might bind to a receptor or enzyme, altering its activity and resulting in a physiological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide
  • N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}butanamide

Comparison: Compared to similar compounds, N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide may exhibit unique properties due to the presence of the propanamide group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

365430-11-1

Molecular Formula

C22H23ClN4OS

Molecular Weight

427.0 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C22H23ClN4OS/c1-2-19(28)26-18-13-16(8-11-25-18)21-20(15-4-3-5-17(23)12-15)27-22(29-21)14-6-9-24-10-7-14/h3-5,8,11-14,24H,2,6-7,9-10H2,1H3,(H,25,26,28)

InChI Key

URVPJFVCQFERMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3CCNCC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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